molecular formula C8H3N3O2 B1295753 3-Nitrophthalonitrile CAS No. 51762-67-5

3-Nitrophthalonitrile

Cat. No. B1295753
CAS RN: 51762-67-5
M. Wt: 173.13 g/mol
InChI Key: UZJZIZFCQFZDHP-UHFFFAOYSA-N
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Description

3-Nitrophthalonitrile is a compound with the molecular formula C8H3N3O2 . It is used as an intermediate in the manufacture of pharmaceuticals, chemicals, dyestuff, and phthalocyanine blue pigments . It is also a useful dye for biological research purposes .


Synthesis Analysis

The synthesis of 3-nitrophthalonitrile starts with the nitration in position 3 of phthalimide followed by the formation of 3-nitrophthalamide. Then dehydration by thionyl chloride in N, N-dimethylformamide leads to 3-nitrophthalonitrile . Another method involves synthesizing 3-nitrophthalonitrile from phthalic anhydride through 5 steps: nitration, dehydration, ammoiation, aminolysis, and dehydration .


Molecular Structure Analysis

The molecular structure of 3-Nitrophthalonitrile has been studied using various techniques such as FT-IR, 1H-NMR, 13C-NMR, and X-ray single crystal diffraction . The molecular weight of 3-Nitrophthalonitrile is 173.128 Da .


Chemical Reactions Analysis

Phthalonitriles, including 3-Nitrophthalonitrile, are essential building blocks for the synthesis of phthalocyanines . They can be used as starting materials in various chemical reactions .


Physical And Chemical Properties Analysis

3-Nitrophthalonitrile has a density of 1.4±0.1 g/cm³, a boiling point of 386.1±37.0 °C at 760 mmHg, and a flash point of 187.3±26.5 °C . It has 5 H bond acceptors, 0 H bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Structural Analysis and Reactivity Studies

Specific Scientific Field

Physics and Chemistry

Application Summary

3-Nitrophthalonitrile is used in the investigation of structural properties using spectral techniques such as FT-IR, 1H-NMR, 13C-NMR, X-ray single crystal diffraction .

Methods of Application

The quantum chemical computational calculations were realized with DFT/B3LYP method and 6-311G(d,p) basis set. Results of the spectral analysis were compared with theoretical molecular geometry parameters, vibrational frequencies, and chemical shift values .

Results or Outcomes

Some global reactivity structure parameters of the 3-nitrophthalonitrile were examined using the same method and basis set .

Synthesis of Organic Dyes and Pigment Intermediates

Specific Scientific Field

Organic Chemistry

Application Summary

3-Nitrophthalonitrile can be used to synthesize a variety of important organic dyes and pigment intermediates .

Methods of Application

The solubility of 3-nitrophthalonitrile in 12 pure solvents was investigated through experiment over a temperature range of 278.15-323.15 K under ambient pressure .

Results or Outcomes

The mole fraction solubility of 3-nitrophthalonitrile in above solvents increased as the temperature increased .

Biological Research and Manufacturing

Specific Scientific Field

Biology and Manufacturing

Application Summary

3-Nitrophthalonitrile is a useful dye for biological research purposes. It is used as an intermediate in the manufacture of pharmaceuticals, chemicals, dyestuff and phthalocyanine blue pigments .

Methods of Application

Not specified.

Results or Outcomes

Synthesis of 3-Alkoxyphthalonitrile

Application Summary

3-Nitrophthalonitrile can be used to synthesize 3-alkoxyphthalonitrile .

Methods of Application

3-Nitrophthalonitrile is reacted with an alcohol in the presence of a basic catalyst (e.g., sodium hydrate) dispersed into a mixture of an alcohol with an aprotic polar solvent (e.g., DMF) at <=25 deg.C .

Results or Outcomes

This method allows for the simple and safe obtainment of a corresponding 3-alkoxyphthalonitrile in high yield and high purity .

Preparation of Diamine-Functional Bisphthalonitrile Resins

Specific Scientific Field

Polymer Chemistry

Application Summary

3-Nitrophthalonitrile is used in the synthesis of diamine-functional bisphthalonitrile resins .

Methods of Application

Two types of new bisphthalonitrile resins containing diamino groups were synthesized from 2,2’-bis (3-amino-4-hydroxylphenyl)propane and 3-nitrophthalonitrile/4-nitrophthalonitrile by nucleophilic substitution .

Results or Outcomes

The synthesized diamine-functional bisphthalonitriles showed self-catalyzed curing behavior and high thermal stability . The glass transition temperature (Tg) above 400 °C has been observed for both polymers .

Synthesis of General Utility Synthetic Precursor

Application Summary

3-Nitrophthalonitrile can be used as a synthetic precursor of general utility .

Methods of Application

The oldest reported synthesis of 3-nitrophthalonitrile is described in a patent for a one-pot, multi-step synthesis . That work described the conversion of 3-nitrophthalic anhydride to the diamide derivative followed by dehydration to 3-nitrophthalonitrile using phosphorous oxychloride . Some researchers developed a step-wise method which consists of preparing the phthalimide, converting it to the phthalimide, and dehydrating to the phthalonitrile .

Results or Outcomes

Using this procedure, they have achieved an efficient yield (>80%) and presenting a detailed characterization of 3-nitrophthalonitrile .

Safety And Hazards

3-Nitrophthalonitrile is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .

Future Directions

3-Nitrophthalonitrile has potential applications in the synthesis of high-performance phthalonitrile-based resins . It can also be used in the manufacture of pharmaceuticals, chemicals, dyestuff, and phthalocyanine blue pigments .

properties

IUPAC Name

3-nitrobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3N3O2/c9-4-6-2-1-3-8(11(12)13)7(6)5-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJZIZFCQFZDHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5073531
Record name 1,2-Benzenedicarbonitrile, 3-nitro-
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Molecular Weight

173.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitrophthalonitrile

CAS RN

51762-67-5
Record name 3-Nitrophthalonitrile
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarbonitrile, 3-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenedicarbonitrile, 3-nitro-
Source EPA DSSTox
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Record name 3-Nitrophthalonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.246
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2-Benzenedicarbonitrile, 3-nitro
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
682
Citations
RD George, AW Snow - Journal of Heterocyclic Chemistry, 1995 - Wiley Online Library
An efficient synthesis of phthalocyanines prepared from ortho‐substituted phthalonitriles is described. The precursor to these phthalocyanines, 3‐nitrophthalonitrile, is a key reagent for …
Number of citations: 173 onlinelibrary.wiley.com
J Wang, Y Du, RJ Xu - Journal of Chemical & Engineering Data, 2019 - ACS Publications
… influence the 3-nitrophthalonitrile properties and limit its … The first one is to determine the solubility of 3-nitrophthalonitrile in … for the 3-nitrophthalonitrile dissolved in the selected solvents. …
Number of citations: 26 pubs.acs.org
Y Liu, H Zhao, A Farajtabar, E Rahimpour… - The Journal of Chemical …, 2022 - Elsevier
… methodologies of 3-nitrophthalonitrile in aqueous solutions … characteristics of the 3-nitrophthalonitrile molecule’s basicity, … the preferred solvation of 3-nitrophthalonitrile was performed …
Number of citations: 0 www.sciencedirect.com
S ERYILMAZ, N AKDEMİR, E İNKAYA - International Journal of …, 2017 - dergipark.org.tr
… Abstract: In this study, we reported structural properties of the 3-nitrophthalonitrile … Some global reactivity structure parameters of the 3-nitrophthalonitrile were examined using …
Number of citations: 5 dergipark.org.tr
AV Lyubimtsev, NV Zheglova, EN Smirnova… - Russian Chemical …, 2015 - Springer
A higher reactivity of 4-nitrophthalonitrile as compared to phthalonitrile and 4-amino-phthalonitrile in the reaction with sodium methoxide in methanol was demonstrated by theoretical (…
Number of citations: 4 link.springer.com
V Negrimovsky, A Komissarov… - Journal of Porphyrins …, 2013 - World Scientific
… ABSTRACT: Interaction of isomeric 4nitro or 3nitrophthalonitrile with triethyl phosphonoacetate, diethyl cyanomethylphosphonate or tetraethyl methylenediphosphonate in basic …
Number of citations: 3 www.worldscientific.com
EN Kaya, F Yuksel, GA Özpınar, M Bulut… - Sensors and Actuators B …, 2014 - Elsevier
… (1) has been synthesized via Perkin reaction and its phthalonitrile derivatives (2, 3, 4 and 5) have also been prepared from the reaction of this coumarin (1) with 3-nitrophthalonitrile, 4-…
Number of citations: 39 www.sciencedirect.com
A Dauda, AA Olaleye, HU Abdullahi - Sule Lamido University Journal …, 2020 - academia.edu
… In this research, phthalonitrile was synthesized from the reaction of 7-hydroxycoumarin with 3-nitrophthalonitrile in DMF. Cyclotetramerization of phthalonitrile in the presence of metal …
Number of citations: 1 www.academia.edu
B Mızrak, A Altındal, Ş Abdurrahmanoğlu - Progress in Organic Coatings, 2017 - Elsevier
… 3-(4-methylpyridin-2-yloxy)phthalonitrile (3′) were synthesized by the nucleophilic aromatic substitution reaction of compound 1 with 4-nitrophthalonitrile (2) and 3-nitrophthalonitrile (2…
Number of citations: 11 www.sciencedirect.com
Z Iqbal, A Lyubimtsev, M Hanack… - Journal of Porphyrins and …, 2010 - World Scientific
… of the anomerically glycosylated phthalonitriles 3a–3e (Scheme 1) were carried out by our previously described method [23] through nitrite displacement in 3-nitrophthalonitrile (1) with …
Number of citations: 20 www.worldscientific.com

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